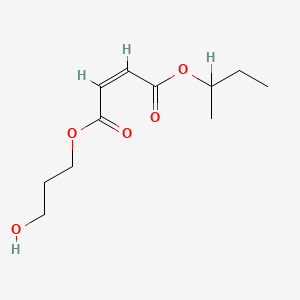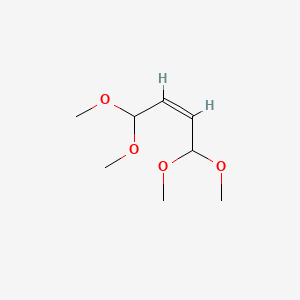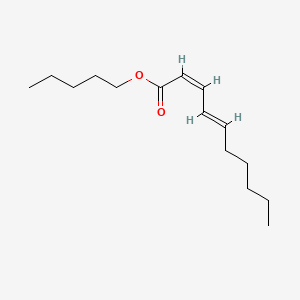
Pentyl (2Z,4E)-2,4-decadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 306-450-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-450-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 306-450-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. Industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The production process is monitored to ensure compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 306-450-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The compound reacts with common reagents such as acids, bases, and oxidizing agents. Reaction conditions, including temperature, solvent, and concentration, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of EINECS 306-450-7 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Aplicaciones Científicas De Investigación
EINECS 306-450-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of EINECS 306-450-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, among other roles. Understanding its mechanism of action is crucial for its application in scientific research and medicine.
Propiedades
Número CAS |
97259-86-4 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
pentyl (2Z,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |
Clave InChI |
PUBVIIJIBSEFGQ-LTCRFSFDSA-N |
SMILES isomérico |
CCCCC/C=C/C=C\C(=O)OCCCCC |
SMILES canónico |
CCCCCC=CC=CC(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



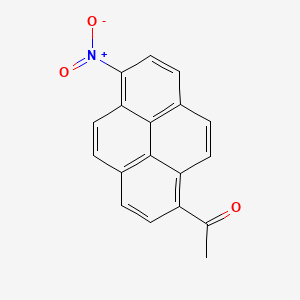
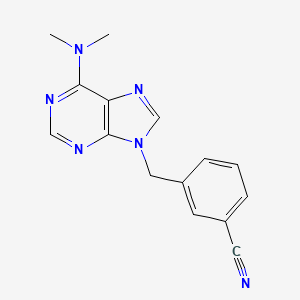
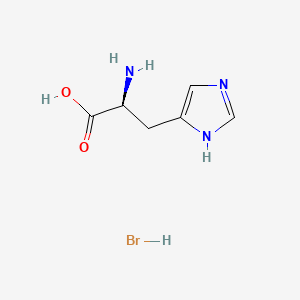
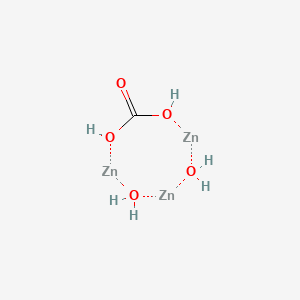
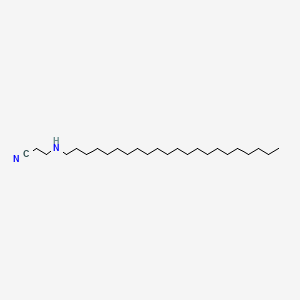
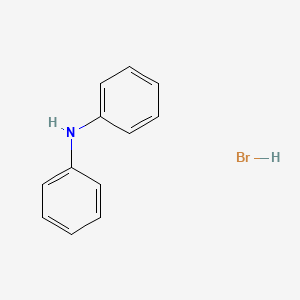

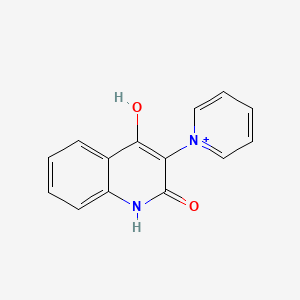
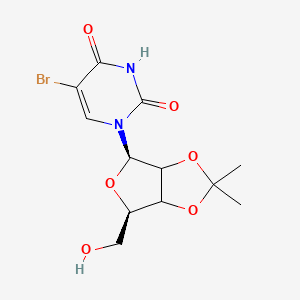
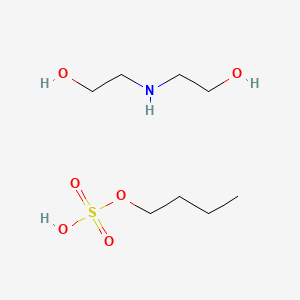
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
